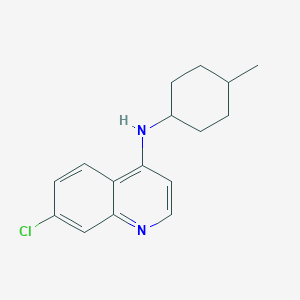

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine

Vue d'ensemble

Description

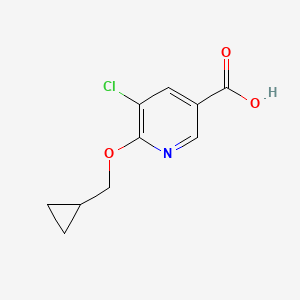

“7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine” is a chemical compound with the empirical formula C16H19ClN2 . It has a molecular weight of 274.79 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The SMILES string for this compound is ClC1=CC2=NC=CC(NC3CCC©CC3)=C2C=C1 . The InChI key is IAFYSNRHYJTSMC-UHFFFAOYSA-N . These strings provide a textual representation of the compound’s structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The predicted boiling point is approximately 425.8°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3 . The predicted refractive index is n20D 1.63 .Applications De Recherche Scientifique

Pharmaceutical Research: Antimalarial Agents

Quinoline derivatives, including 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine , have been extensively studied for their antimalarial properties. The compound’s structure is similar to that of chloroquine, a well-known antimalarial drug. Researchers are investigating this compound for its potential to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Drug Discovery: Synthesis of Bioactive Molecules

The quinoline moiety is a common scaffold in medicinal chemistry due to its bioactivity. As such, 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine serves as a key intermediate in the synthesis of various bioactive molecules. Its modification through different chemical reactions can lead to the discovery of new therapeutic agents .

Material Science: Organic Light-Emitting Diodes (OLEDs)

Quinoline derivatives are known for their electroluminescent properties. This compound could be used in the development of OLEDs, which are used in display and lighting technologies. The compound’s ability to emit light upon electrical excitation is valuable for creating more efficient and durable OLEDs .

Chemical Synthesis: Catalyst Development

In synthetic organic chemistry, quinoline derivatives can act as catalysts or ligands in various chemical reactions7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine could be utilized to develop new catalytic systems that enhance reaction rates, selectivity, and yields for industrial-scale chemical processes .

Biological Studies: Neurological Research

Research into neurological disorders often involves the use of quinoline derivatives due to their ability to cross the blood-brain barrier. This compound may be used in the study of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, to understand disease mechanisms and develop potential treatments .

Environmental Science: Aquatic Toxicity Studies

The hazard classification of 7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine indicates potential chronic aquatic toxicity. This characteristic makes it a candidate for studying the impact of chemical compounds on aquatic ecosystems and for developing strategies to mitigate environmental pollution .

Analytical Chemistry: Chromatography

Quinoline derivatives can be used as standards or reagents in chromatographic methods7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine might be employed in high-performance liquid chromatography (HPLC) to help identify and quantify other compounds in complex mixtures .

Nanotechnology: Quantum Dot Synthesis

The unique electronic properties of quinoline derivatives make them suitable for use in the synthesis of quantum dots. These nanoparticles have applications in electronics, photonics, and bioimaging7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine could play a role in creating quantum dots with specific optical and electronic characteristics .

Safety and Hazards

Propriétés

IUPAC Name |

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2/c1-11-2-5-13(6-3-11)19-15-8-9-18-16-10-12(17)4-7-14(15)16/h4,7-11,13H,2-3,5-6H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAFYSNRHYJTSMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-chloro-N-(4-methylcyclohexyl)quinolin-4-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(Methylthio)benzyl]propan-2-amine](/img/structure/B1460752.png)

amine](/img/structure/B1460755.png)

![2-[(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)formamido]acetic acid](/img/structure/B1460758.png)